4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one” is a complex organic compound that belongs to the class of bipyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperidine intermediates, followed by their coupling with bipyrimidine under specific conditions such as:
Catalysts: Palladium or other transition metal catalysts.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production might involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.
Reduction: Reduction reactions can occur, especially at the bipyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetonitrile, methanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperidine moieties may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bipyrimidine core can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4,5’-bipyrimidin-6(1H)-one
- 4’-methyl-2-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one
Uniqueness
The unique combination of the indole, piperidine, and bipyrimidine moieties in “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one” provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N6O/c1-15-12-17-8-4-5-9-20(17)29(15)23-26-19(13-21(30)27-23)18-14-24-22(25-16(18)2)28-10-6-3-7-11-28/h4-5,8-9,13-15H,3,6-7,10-12H2,1-2H3,(H,26,27,30) |
InChI Key |
QSNDWCSNSWAIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.